3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol
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Overview
Description
3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol is a chemical compound that belongs to the class of oxazoles It is characterized by the presence of a dichlorophenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenylhydrazine: Used as a precursor in the synthesis of various derivatives.
3,4-Dichlorophenyl isocyanate: Another related compound with different reactivity and applications.
Uniqueness
3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-2H-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2/c10-6-2-1-5(3-7(6)11)8-4-9(13)14-12-8/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCZGPAXNHZYJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)ON2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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